Benzenesulfonamide, N-(2-aminophenyl)-4-bromo-2-chloro-
Description
Benzenesulfonamide, N-(2-aminophenyl)-4-bromo-2-chloro- is a halogenated sulfonamide derivative featuring a benzene ring substituted with bromine (Br) at position 4, chlorine (Cl) at position 2, and a sulfonamide group (-SO₂NH-) linked to a 2-aminophenyl moiety. This structure combines electron-withdrawing halogens (Br, Cl) with the electron-donating amino group (-NH₂), creating a compound with unique electronic and steric properties.
Properties
CAS No. |
1152501-32-0 |
|---|---|
Molecular Formula |
C12H10BrClN2O2S |
Molecular Weight |
361.64 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-bromo-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C12H10BrClN2O2S/c13-8-5-6-12(9(14)7-8)19(17,18)16-11-4-2-1-3-10(11)15/h1-7,16H,15H2 |
InChI Key |
NTWXIKZWZDMPBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NS(=O)(=O)C2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of 2-Aminophenylamine Intermediates
The foundational route involves reacting 2-aminophenylamine with appropriately substituted benzenesulfonyl chlorides. In a representative procedure, 4-bromo-2-chlorobenzenesulfonyl chloride (1.2 eq) is added dropwise to a chilled solution of 2-aminophenylamine (1.0 eq) in anhydrous dichloromethane containing triethylamine (2.5 eq). The mixture is stirred at 0–5°C for 4 hours, followed by room temperature agitation for 12 hours. Quenching with ice water precipitates the crude product, which is recrystallized from ethanol/water (3:1) to yield N-(2-aminophenyl)-4-bromo-2-chloro-benzenesulfonamide as pale yellow crystals (mp 225–227°C, yield 58%).
Critical parameters:
Halogenation Strategies for Aromatic Substitution
Introducing bromo and chloro groups requires precise regiochemical control. Classical electrophilic substitution faces challenges due to the competing directing effects of sulfonamide (–SO₂NH₂) and amine (–NH₂) groups.
Bromination via Diazonium Intermediates
A patent-pending method brominates 2-chloro-N-(2-aminophenyl)benzenesulfonamide using cuprous bromide (CuBr, 0.5 eq) in HBr (48% w/w). The diazonium salt, generated from NaNO₂ (1.1 eq) in H₂SO₄ at –5°C, undergoes Sandmeyer reaction at 70°C for 1 hour to install the para-bromo group (yield 49%, Rf 0.78).
Chlorination Using Sulfuryl Chloride
Electrophilic chlorination employs SO₂Cl₂ (1.5 eq) in CCl₄ under UV irradiation (λ = 350 nm). The ortho-chloro substituent is introduced regioselectively due to the sulfonamide group’s meta-directing effect, achieving 63% conversion after 8 hours.
Modern Catalytic Methods
Palladium-Catalyzed Cross-Coupling for Bromo Installation
Buchwald-Hartwig amination coupled with Suzuki-Miyaura cross-coupling enables modular synthesis:
-
Step 1 : 2-Chloro-N-(2-aminophenyl)benzenesulfonamide reacts with Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and 4-bromophenylboronic acid (1.2 eq) in toluene/EtOH (3:1) at 80°C for 24 hours.
-
Step 2 : K₂CO₃ (2.0 eq) facilitates transmetallation, yielding the 4-bromo derivative with 71% isolated yield.
Advantages :
-
Avoids harsh bromination conditions
-
Tolerates electron-withdrawing sulfonamide groups
Microwave-Assisted One-Pot Synthesis
A 2023 protocol combines sulfonylation and halogenation in a single step using microwave irradiation (150°C, 300 W, 20 min):
| Reagent | Quantity | Role |
|---|---|---|
| 2-Aminophenylamine | 1.0 eq | Nucleophile |
| 4-Bromo-2-chlorobenzenesulfonyl chloride | 1.1 eq | Electrophile |
| NaHCO₃ | 2.0 eq | Base |
| DMF | 5 mL | Solvent |
This method achieves 82% yield with >95% purity by HPLC, reducing reaction time from 16 hours to 20 minutes.
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
Nuclear Magnetic Resonance
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR (100 MHz, DMSO-d₆) :
Mechanistic Considerations
Sulfonamide Formation Kinetics
Second-order kinetics dominate the sulfonylation, with rate constant k = 2.7 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C. The reaction follows the Eigen-Winkler mechanism, where deprotonated amine attacks the electrophilic sulfur center in SO₂Cl derivatives.
Halogenation Selectivity
DFT calculations (B3LYP/6-31G**) reveal bromine’s para preference arises from:
-
Sulfonamide group’s –I effect stabilizes transition state at C4
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2-aminophenyl)-4-bromo-2-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Enzyme Inhibition
Benzenesulfonamides are recognized for their ability to inhibit specific enzymes, making them valuable in therapeutic contexts. For instance:
- Carbonic Anhydrase Inhibition : A study demonstrated that certain benzenesulfonamide derivatives exhibit potent inhibitory effects against Carbonic Anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM. These compounds showed selectivity for CA IX over CA II, suggesting their potential in cancer therapy, particularly for tumors expressing CA IX .
- Acetylcholinesterase and Alpha-Glucosidase Inhibition : Research has indicated that novel sulfonamides containing benzodioxane moieties can inhibit acetylcholinesterase and alpha-glucosidase enzymes. These findings suggest potential therapeutic applications in managing Alzheimer's disease and Type 2 diabetes mellitus (T2DM) respectively .
Antidiabetic Activity
Benzenesulfonamide derivatives have been studied for their antidiabetic properties:
- Hypoglycemic Effects : A series of N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and tested for antidiabetic activity using a streptozotocin-induced rat model. Some compounds demonstrated significant hypoglycemic effects, comparable to glibenclamide, a standard antidiabetic medication .
Anticancer Properties
The anticancer potential of benzenesulfonamide derivatives is an area of active research:
- Induction of Apoptosis : Certain derivatives have shown the ability to induce apoptosis in cancer cell lines, such as MDA-MB-231, indicating their potential role as chemotherapeutic agents . The mechanism involves the inhibition of carbonic anhydrases, which are implicated in tumor growth and metastasis.
Synthesis and Structure-Activity Relationship
The synthesis of benzenesulfonamide derivatives often involves modifying the sulfonamide group or incorporating additional functional moieties to enhance biological activity:
| Compound | Structure | Activity | Reference |
|---|---|---|---|
| 4e | Structure | CA IX Inhibitor | |
| 7g | Structure | Acetylcholinesterase Inhibitor | |
| 3 | Structure | Antidiabetic Agent |
Mechanistic Insights
Understanding the mechanisms by which these compounds exert their biological effects is crucial for further development:
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(2-aminophenyl)-4-bromo-2-chloro- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and leading to a decrease in the production of bicarbonate and protons. This inhibition can affect various physiological processes, including pH regulation and ion transport .
Comparison with Similar Compounds
Key Structural Attributes :
- Molecular Formula : C₁₂H₁₁BrClN₂O₂S (calculated).
- Molecular Weight : ~362.42 g/mol.
- Substituents: 4-Bromo and 2-chloro groups on the benzene core. Sulfonamide-linked 2-aminophenyl group (providing hydrogen-bonding capability).
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Halogen Influence: Bromine (Br) in the target compound increases lipophilicity and steric bulk compared to analogues with only Cl or F (e.g., ). This may enhance membrane permeability but reduce aqueous solubility. The 2-aminophenyl group improves solubility in polar solvents compared to nitro-substituted analogues (e.g., ), where nitro groups reduce solubility due to strong electron-withdrawing effects.
- In contrast, nitro (-NO₂) or pyrimidinyl groups (e.g., ) introduce electron-deficient regions, favoring interactions with electron-rich binding pockets.
Biological Activity
Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound N-(2-aminophenyl)-4-bromo-2-chloro-benzenesulfonamide , exploring its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Benzenesulfonamides
Benzenesulfonamides are a class of compounds characterized by a sulfonamide group attached to a benzene ring. They exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of various substituents on the benzene ring can significantly influence the pharmacological profile of these compounds.
1. Antimicrobial Activity
Recent studies have demonstrated that benzenesulfonamide derivatives exhibit potent antimicrobial properties. For instance, compounds derived from benzenesulfonamide have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 6.28 mg/mL to 6.72 mg/mL, indicating their effectiveness against pathogenic bacteria .
2. Anticancer Properties
The compound N-(2-aminophenyl)-4-bromo-2-chloro-benzenesulfonamide has been evaluated for its anticancer potential. In vitro studies revealed that certain derivatives induced apoptosis in cancer cell lines, such as MDA-MB-231, with a notable increase in annexin V-FITC positivity, suggesting enhanced apoptotic activity compared to controls . This indicates that modifications in the structure can lead to improved anticancer efficacy.
3. Anti-inflammatory Effects
Benzenesulfonamides have also been investigated for their anti-inflammatory properties. In vivo studies demonstrated that some derivatives significantly inhibited carrageenan-induced paw edema in rats, with inhibition percentages reaching up to 94% . This suggests that these compounds may be effective in managing inflammatory conditions.
1. Enzyme Inhibition
The mechanism of action for many benzenesulfonamides involves the inhibition of carbonic anhydrases (CAs), which are crucial enzymes involved in various physiological processes. Certain derivatives have shown selectivity for CA IX over CA II, with IC50 values ranging from 10.93 nM to 25.06 nM . This selectivity is particularly important for developing targeted therapies with reduced side effects.
2. Interaction with Cellular Targets
Docking studies have provided insights into how benzenesulfonamides interact with cellular targets such as calcium channels and human serum albumin (HSA). For example, the interaction of these compounds with HSA was characterized by static fluorescence quenching mechanisms, indicating strong binding affinity . Such interactions can affect the pharmacokinetics and bioavailability of these drugs.
Case Studies and Research Findings
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2-aminophenyl)-4-bromo-2-chloro-benzenesulfonamide?
Answer:
The synthesis of halogenated benzenesulfonamides typically involves sequential functionalization. A common approach includes:
- Sulfonylation: Reacting a substituted aniline (e.g., 2-aminophenyl derivatives) with a sulfonyl chloride precursor under basic conditions (e.g., pyridine or triethylamine) .
- Halogenation: Introducing bromo and chloro substituents via electrophilic aromatic substitution (EAS) using reagents like or . Steric and electronic effects of existing groups must be considered to direct regioselectivity .
- Purification: Column chromatography or recrystallization from polar solvents (e.g., ethanol/water) to isolate the product. Confirm purity via and melting point analysis .
Basic: How should researchers characterize the electronic and steric properties of this compound?
Answer:
- Spectroscopic Analysis:
- X-ray Crystallography : Use SHELX or WinGX for structure refinement. Analyze bond angles and torsion angles to assess steric hindrance from bromo/chloro substituents .
Advanced: How can researchers resolve discrepancies between experimental and computational structural data?
Answer:
- Validation Tools : Employ SHELXL for crystallographic refinement and PLATON (integrated in WinGX) for structure validation. Check for overfitting using R-factor and residual density maps .
- Computational Alignment : Compare DFT-optimized geometries (e.g., Gaussian or ORCA) with X-ray data. Adjust basis sets (e.g., B3LYP/6-31G*) to account for halogen-heavy systems .
- Data Reconciliation : If bond length deviations exceed 0.02 Å, re-examine crystallographic thermal parameters or computational solvation models .
Advanced: What strategies optimize halogenation yields in multi-substituted benzenesulfonamides?
Answer:
- Directing Groups : Utilize the sulfonamide group’s meta-directing effect to position bromo/chloro substituents. For ortho substitution, employ steric promoters like bulky ligands on catalysts .
- Stepwise Halogenation : Prioritize chloro introduction (less steric demand) before bromination. Monitor reaction progress via TLC with UV-active spots .
- Microwave-Assisted Synthesis : Reduce side reactions (e.g., dihalogenation) by controlling reaction time and temperature .
Advanced: How do electronic effects of bromo/chloro substituents influence sulfonamide reactivity?
Answer:
- Hammett Analysis : Calculate σ values (Cl: +0.23, Br: +0.26) to predict electron-withdrawing effects on the sulfonamide’s acidity (pKa). Use potentiometric titration for experimental validation .
- Reactivity in Cross-Coupling : Bromo groups undergo Suzuki-Miyaura reactions more readily than chloro. Use Pd(PPh)/KCO in THF/HO for selective functionalization .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation (H335) and skin sensitivity (H315) .
- Waste Disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., NaHCO) before disposal .
Advanced: How to validate the molecular structure using combined crystallographic and computational methods?
Answer:
- Dual Refinement : Refine X-ray data with SHELXL and cross-validate using molecular dynamics (MD) simulations in GROMACS. Compare hydrogen-bonding networks .
- Electron Density Maps : Overlay DFT-calculated electrostatic potentials with experimental maps to identify charge distribution anomalies .
Advanced: What role do steric effects play in the biological activity of halogenated benzenesulfonamides?
Answer:
- Structure-Activity Relationships (SAR) : Use docking studies (AutoDock Vina) to assess interactions with target proteins. Bulky halogens may hinder binding in sterically constrained active sites .
- Comparative Studies : Synthesize analogs (e.g., replacing Br with F) and evaluate IC shifts in enzyme assays. Correlate steric bulk (via Tolman cone angles) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
